molecular formula C11H16N4O B6787907 N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B6787907
M. Wt: 220.27 g/mol
InChI Key: IVEBRNKSBWYVCU-UHFFFAOYSA-N
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Description

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyran ring and a triazine moiety

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-9(2)14-15-11(13-8)12-6-10-4-3-5-16-7-10/h4H,3,5-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEBRNKSBWYVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)NCC2=CCCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine typically involves a multi-step process:

    Formation of the Pyran Ring: The initial step involves the preparation of the 3,6-dihydro-2H-pyran-5-ylmethyl intermediate. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.

    Triazine Ring Formation: The next step involves the synthesis of the 5,6-dimethyl-1,2,4-triazine core. This can be accomplished through the reaction of appropriate nitriles or amidines under cyclization conditions.

    Coupling Reaction: Finally, the pyran intermediate is coupled with the triazine core using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, under mild conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine exerts its effects involves the inhibition of specific molecular targets. For instance, it may inhibit DNA polymerase theta (Polθ), an enzyme implicated in DNA repair processes . By binding to the active site of Polθ, the compound prevents the enzyme from performing its function, leading to the accumulation of DNA damage in cancer cells and potentially inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine stands out due to its specific structural features, such as the combination of a pyran ring and a triazine moiety, which confer unique chemical and biological properties. Its ability to inhibit Polθ distinguishes it from other compounds with similar structures but different biological activities.

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